molecular formula C11H16N4OS B11863055 (4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone CAS No. 1708427-97-7

(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B11863055
CAS No.: 1708427-97-7
M. Wt: 252.34 g/mol
InChI Key: YLWRCYLGXJKPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine with thiomorpholine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride: Similar structure but different substituents.

    4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1708427-97-7

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl(thiomorpholin-4-yl)methanone

InChI

InChI=1S/C11H16N4OS/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10/h12H,1-7H2,(H,13,14)

InChI Key

YLWRCYLGXJKPNO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCSCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.